1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE
Description
1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-fluorophenyl)-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN4O2S/c22-14-6-1-4-9-17(14)27-19(26-21(29)18-10-5-11-30-18)13(12-24-27)20(28)25-16-8-3-2-7-15(16)23/h1-12H,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDUGQMYKEPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.
Substitution reactions: Chlorine and fluorine atoms are introduced through halogenation reactions, and the thiophene-2-amido group is added via amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE would depend on its specific biological target. Generally, compounds in this class might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(thiophene-2-yl)-1H-pyrazole-4-carboxamide
- 1-(2-Chlorophenyl)-N-(2-fluorophenyl)-5-(thiophene-2-amido)-1H-pyrazole-3-carboxamide
Uniqueness
1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
